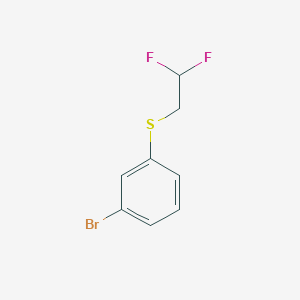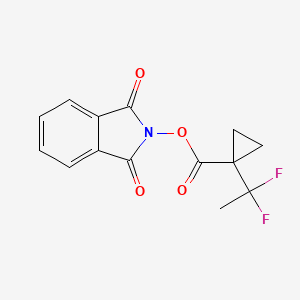
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by a unique structure that combines a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing the same fundamental reactions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several scientific research applications:
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), resulting in reduced cell proliferation and increased apoptosis .
相似化合物的比较
Similar Compounds
1,3-Dioxoisoindolin-2-yl acetate: Similar in structure but with an acetate group instead of the difluoroethyl-substituted cyclopropane carboxylate.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Another derivative with a different carboxylate group.
1,3-Dioxoisoindolin-2-yl diethyl phosphorothioate: Contains a phosphorothioate group, used in different chemical applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C14H11F2NO4 |
|---|---|
分子量 |
295.24 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c1-13(15,16)14(6-7-14)12(20)21-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3 |
InChI 键 |
VZIXZTFEQPABLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


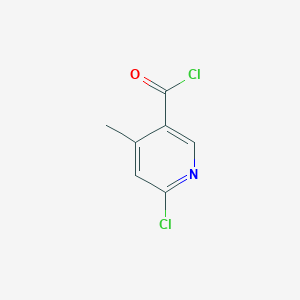
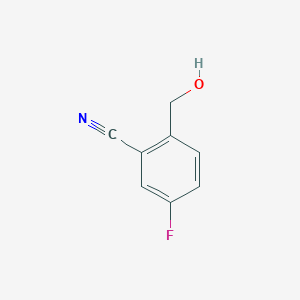
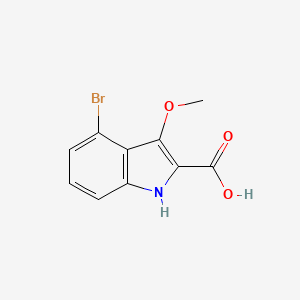
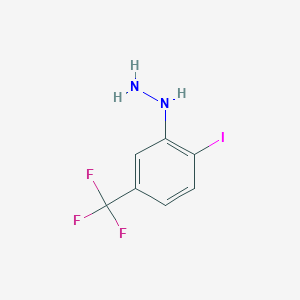



![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
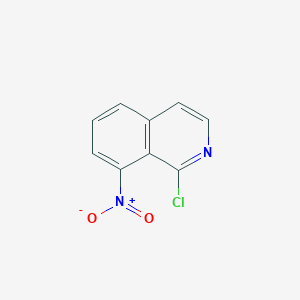
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)

![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

